Hidrocortisona sódica succinato

Descripción general

Descripción

Hydrocortisone sodium succinate, also known as SOLU-CORTEF, is an anti-inflammatory glucocorticoid that contains hydrocortisone sodium succinate as the active ingredient . It is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is used to treat various conditions such as severe allergic reactions, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases .

Synthesis Analysis

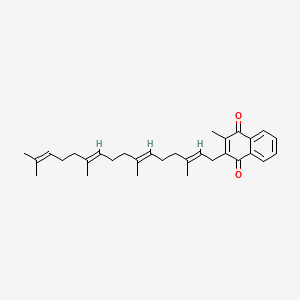

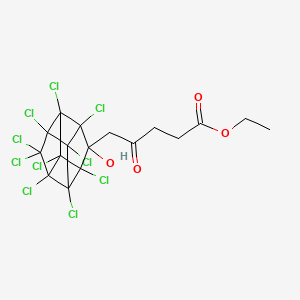

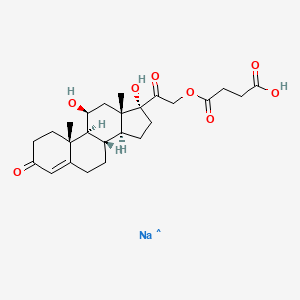

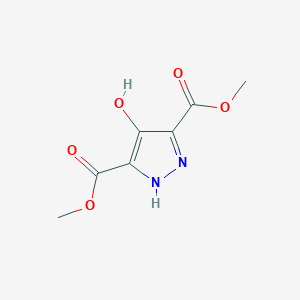

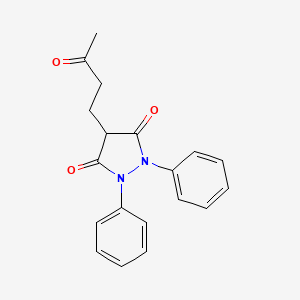

The synthesis of hydrocortisone sodium succinate involves obtaining hydrocortisone monomester succinate, adding it in the proportional quantity of purified water, and reacting at a temperature of 10-20 ℃ . Sodium bicarbonate is added, followed by the slow addition of acetone. The temperature is controlled at 10-20 ℃, and the reaction is allowed to proceed for 1.5 hours .Molecular Structure Analysis

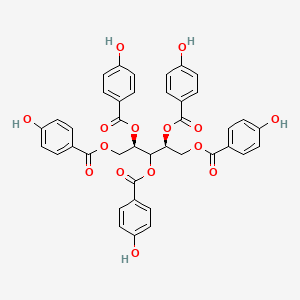

The chemical name for hydrocortisone sodium succinate is pregn-4-ene-3,20-dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, monosodium salt, (11β)- and its molecular weight is 484.52 . The structural formula is represented in the sources .Chemical Reactions Analysis

Hydrocortisone sodium succinate has been analyzed using high-performance liquid chromatography (HPLC) for the determination and quantification in pharmaceutical preparations . It has also been reported to show positive results in intradermal tests .Physical And Chemical Properties Analysis

Hydrocortisone sodium succinate is a white or nearly white, odorless, hygroscopic amorphous solid . It is very soluble in water and in alcohol, very slightly soluble in acetone, and insoluble in chloroform .Aplicaciones Científicas De Investigación

Estabilidad en Soluciones para Uso Parenteral

Hidrocortisona sódica succinato (HSS) se utiliza en soluciones de infusión. Un estudio tuvo como objetivo determinar la estabilidad en uso de estas soluciones y proporcionar directrices basadas en la evidencia sobre su usabilidad . Se evaluaron los efectos de la concentración de HSS, el solvente, la temperatura y la luz sobre su estabilidad. El estudio encontró que las soluciones de infusión de HSS son física y químicamente estables durante al menos 6 horas si se almacenan por debajo de 30 °C .

Tratamiento para Lesiones Inflamatorias Bucales

HSS se ha utilizado en la formulación de tabletas bucales mucoadhesivas para el tratamiento local de lesiones inflamatorias bucales como las heridas aftosas . La ventaja de esta aplicación es que se puede administrar una gran cantidad de fármaco en el sitio objetivo, reduciendo o evitando los efectos adversos esteroideos observados por las vías de administración sistémica .

Estudio Farmacocinético

La medición simultánea de hidrocortisona y su éster succínico puede ser útil para el estudio farmacocinético . Se presentan perfiles de concentración-tiempo para el plasma después de la administración de HSS, que podrían ser beneficiosos para comprender el comportamiento del fármaco en el cuerpo .

Tratamiento de Enfermedades Autoinmunes y Alérgicas

HSS se utiliza en medicamentos para diversas afecciones, que requieren efectos rápidos e intensos de corticosteroides, como la insuficiencia adrenal aguda o crónica, diversas enfermedades autoinmunes y alérgicas .

Tratamiento del Shock Séptico

HSS se utiliza en el tratamiento del shock séptico, que no responde a la reanimación con líquidos y al tratamiento con vasopresores . El uso de HSS como infusión continua se asocia con concentraciones plasmáticas de cortisol más estables y una reducción en la fluctuación de los niveles de glucosa en sangre en comparación con los bolos intermitentes .

Factor de Riesgo para el Asma por Aspirina

HSS se consideró como un factor de riesgo para el desarrollo del asma por aspirina . Esto destaca la importancia de considerar los posibles efectos secundarios e interacciones cuando se utiliza HSS en los protocolos de tratamiento .

Mecanismo De Acción

Target of Action

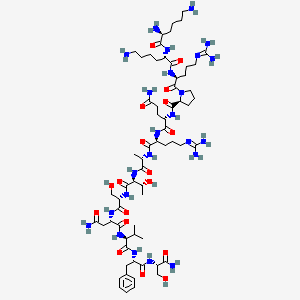

Hydrocortisone sodium succinate, also known as A-hydroCort, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced in the adrenal cortex .

Mode of Action

Upon binding to the glucocorticoid receptor, the hydrocortisone-receptor complex translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This interaction leads to changes in gene expression, resulting in the modulation of various physiological processes . Hydrocortisone also inhibits the synthesis of prostaglandins through the synthesis of a family protein (lipocortin or macrocortin) that inhibits the activity of phospholipase A2 .

Biochemical Pathways

The binding of hydrocortisone to the glucocorticoid receptor affects multiple biochemical pathways. It inhibits the synthesis of prostaglandins and platelet-activating factor, both of which play key roles in inflammation . Hydrocortisone also modulates the immune response, which can lead to a decrease in symptoms associated with immune and inflammatory conditions .

Pharmacokinetics

Hydrocortisone sodium succinate exhibits high bioavailability . After intravenous injection, the concentration of hydrocortisone reaches a peak value within 10 minutes, and then decreases with a half-life of approximately 1.24 hours . It is predicted that an intravenous injection of hydrocortisone sodium succinate every 6 hours in a dose of 5 mg hydrocortisone/kg would maintain hydrocortisone level at 100 to 150 micrograms/dl .

Result of Action

The action of hydrocortisone sodium succinate results in a reduction of symptoms associated with various conditions such as arthritis, severe allergies, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, and skin diseases . It weakens the immune system’s response to various diseases to reduce symptoms such as swelling and allergic-type reactions .

Action Environment

The stability and efficacy of hydrocortisone sodium succinate can be influenced by environmental factors such as light, temperature, and humidity . For instance, hydrocortisone sodium succinate is optimally stable at pH 7 to 8 and is stable for 72 hours at pH 6 and for 12 hours at pH 5 . More acidic solutions cause precipitation . Therefore, careful storage and handling are necessary to maintain the stability and efficacy of this compound .

Safety and Hazards

Direcciones Futuras

Hydrocortisone sodium succinate is used in the treatment of many different conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, multiple sclerosis, or lung disorders . It is also used to replace steroids in people with adrenal insufficiency (decreased production of natural steroids by the adrenal glands) . It is expected that the use of this drug will continue to evolve with ongoing research and clinical trials.

Análisis Bioquímico

Biochemical Properties

Hydrocortisone sodium succinate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to intracellular glucocorticoid receptors, which are then translocated into the nucleus. This binding initiates the transcription of glucocorticoid-responsive genes, such as various cytokines and lipocortins . These interactions result in the suppression of inflammation and modulation of the immune response. Additionally, hydrocortisone sodium succinate affects the activity of enzymes involved in carbohydrate, protein, and lipid metabolism .

Cellular Effects

Hydrocortisone sodium succinate exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also affects the balance of water and electrolytes within cells, impacting cellular metabolism . Furthermore, hydrocortisone sodium succinate can alter the expression of genes involved in the immune response, leading to immunosuppression .

Molecular Mechanism

The molecular mechanism of hydrocortisone sodium succinate involves its binding to cytosolic glucocorticoid receptors. After binding, the receptor-ligand complex translocates into the cell nucleus, where it binds to glucocorticoid response elements (GRE) in the promoter region of target genes . This binding initiates the transcription of genes that encode anti-inflammatory proteins and suppress pro-inflammatory cytokines . Additionally, hydrocortisone sodium succinate can inhibit the activity of enzymes involved in the inflammatory response, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrocortisone sodium succinate can change over time. Following intravenous injection, the compound’s effects are evident within one hour and persist for a variable period . The excretion of the administered dose is nearly complete within 12 hours . Stability studies have shown that hydrocortisone sodium succinate is optimally stable at pH 7 to 8 and can degrade over time at different temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential impacts on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of hydrocortisone sodium succinate vary with different dosages in animal models. In dogs and cats, the compound is dosed at 1 to 2.5 mg per pound (2.5 to 5 mg/kg) twice daily for anti-inflammatory effects . Higher doses can lead to increased urination, water consumption, and muscle wasting . In experimental animal models, corticosteroids like hydrocortisone sodium succinate have been shown to be useful in managing hemorrhagic, traumatic, and surgical shock when standard therapy is ineffective . Long-term use can result in adverse effects such as delayed wound healing and adrenal insufficiency .

Metabolic Pathways

Hydrocortisone sodium succinate is involved in various metabolic pathways, including those related to carbohydrate, protein, and lipid metabolism. It interacts with enzymes such as 11β-hydroxysteroid dehydrogenase, which converts inactive cortisone to active cortisol . The compound also affects the renin-angiotensin-aldosterone system, influencing blood pressure regulation . Additionally, hydrocortisone sodium succinate can impact metabolic flux and metabolite levels, contributing to its wide-ranging effects on cellular metabolism .

Transport and Distribution

Hydrocortisone sodium succinate is transported and distributed within cells and tissues through various mechanisms. When administered intravenously, it rapidly reaches many tissues within the body and exerts multiple pharmacologic effects . The compound can also be injected intramuscularly, leading to similar systemic effects due to rapid absorption into the vascular system . The distribution of hydrocortisone sodium succinate is influenced by its solubility and the presence of transporters and binding proteins that facilitate its movement within the body .

Subcellular Localization

The subcellular localization of hydrocortisone sodium succinate is primarily within the cytoplasm and nucleus of cells. After binding to glucocorticoid receptors in the cytosol, the receptor-ligand complex translocates into the nucleus, where it exerts its effects on gene transcription . This localization is crucial for the compound’s activity, as it allows for the regulation of glucocorticoid-responsive genes and the suppression of inflammatory responses . Additionally, hydrocortisone sodium succinate may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Propiedades

IUPAC Name |

sodium;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZQLQREDATOBM-CODXZCKSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2203-97-6 (Parent) | |

| Record name | Hydrocortisone sodium succinate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2049006 | |

| Record name | Hydrocortisone 21-hemisuccinate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125-04-2 | |

| Record name | Hydrocortisone sodium succinate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocortisone 21-hemisuccinate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-(sodium succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE SODIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50LQB69S1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Hydrocortisone sodium succinate, a synthetic glucocorticoid, functions similarly to endogenous cortisol. [] It binds to intracellular glucocorticoid receptors, forming a complex that translocates to the nucleus. [] This complex then binds to specific DNA sequences, modulating the transcription of glucocorticoid-responsive genes, ultimately leading to decreased inflammation and suppressed immune response. []

ANone: Research has shown that high doses of hydrocortisone sodium succinate can inhibit collagen biosynthesis in chicken embryo tibiae explants. [] This inhibition affects the production of hydroxyproline, hydroxylysine, and the uptake of precursor amino acids involved in collagen synthesis. []

ANone: While hydrocortisone sodium succinate doesn't significantly alter electrophysiological parameters in aerobic conditions, it has demonstrated a protective effect against hypoxia-induced changes in rabbit papillary muscle. [] Specifically, it mitigates the shortening of action potential duration at specific repolarization levels (-60mV) during hypoxia. []

ANone: The molecular formula of hydrocortisone sodium succinate is C25H33NaO8, and its molecular weight is 484.51 g/mol.

ANone: Several studies utilize UV-Vis spectrophotometry for analyzing hydrocortisone sodium succinate content and degradation. [, ] Additionally, high-performance liquid chromatography (HPLC) methods coupled with UV detection at 242 nm are frequently employed for related substance determination. [, , , ]

ANone: Research shows that protecting hydrocortisone sodium succinate solutions from light does not significantly impact its stability in 0.9% sodium chloride or 5% glucose solutions. []

ANone: While studies suggest stability for several hours at room temperature, intrathecal administration within a few hours of preparation is recommended for admixtures containing cytarabine, methotrexate sodium, and hydrocortisone sodium succinate due to the absence of antibacterial preservatives. []

ANone: One method involves adjusting the pH of the formulation. For example, A-Hydrocort sterile powder is formulated with sodium phosphate buffers to maintain a pH of 7-8 after reconstitution, ensuring drug stability. [] Additionally, storing the reconstituted solution at recommended temperatures (2-8°C) and protecting it from light can help maintain its stability.

ANone: While the provided research papers don't directly address specific formulation strategies to enhance solubility or bioavailability, the use of a highly water-soluble sodium succinate ester form already contributes to its rapid intravenous administration and bioavailability. []

ANone: Continuous intravenous infusion of hydrocortisone sodium succinate at doses of 0.32 and 0.65 mg/kg/h resulted in significant and sustained increases in plasma cortisol levels in healthy dogs. [] The plateau concentrations achieved were dependent on the dose, with the higher dose producing levels above those typically needed for adequate glucocorticoid and mineralocorticoid activity in stressed dogs with adrenal insufficiency. []

ANone: Research in pregnant sheep shows that maternal infusion of hydrocortisone sodium succinate does not significantly alter fetal plasma ACTH or cortisol concentrations, suggesting limited placental transfer. []

ANone: Hydrocortisone sodium succinate has been shown to suppress IL-10 production by LPS-stimulated PBMCs in a dose-dependent manner, both in healthy individuals and cancer patients. [] This finding highlights its immunosuppressive properties beyond its anti-inflammatory effects.

ANone: A study comparing the efficacy of verapamil, hydrocortisone sodium succinate, and phosphatidylcholine in preventing peritoneal adhesions in rats found that phosphatidylcholine provided the most significant reduction in adhesion formation. [] While both verapamil and hydrocortisone sodium succinate showed some benefit, their effects were less pronounced than those of phosphatidylcholine. []

ANone: A study investigating the combination of oral hydrocortisone sodium succinate and aluminum phosphate gel for stricture prevention after ESD found a significantly lower stricture rate (7.1%) compared to the standard approach of endoscopic steroid injection and systemic steroids (53.8%). [] This suggests the oral combination may be a promising preventative strategy. []

ANone: While generally well-tolerated, hydrocortisone sodium succinate has been associated with rare cases of anaphylactoid reactions, particularly in individuals with a history of hypersensitivity to corticosteroids. [, , , , ] Other reported side effects include anorectal pruritus, especially with the sodium phosphate ester form, and transient hypokalemia following glucocorticoid administration. [, ]

ANone: High-performance liquid chromatography (HPLC) is widely used to determine the content and related substances in hydrocortisone sodium succinate formulations. [, , , , ] UV-Vis spectrophotometry is also employed for content determination and stability studies. [, ]

ANone: Hydrocortisone sodium succinate is a highly water-soluble ester form of hydrocortisone. [] This property makes it suitable for intravenous administration, allowing for rapid achievement of therapeutic blood levels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[1-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]carbamoyl]cyclopentyl]methyl]-4-phenylbutanoic acid](/img/structure/B1673368.png)

![6-(7-Methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one](/img/structure/B1673371.png)

![benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1673372.png)

![3-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B1673373.png)

![(2S)-2-[(2S)-2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[(2R,3S)-2,3-diamino-2-[(2S,3R)-4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B1673379.png)